Methyl 2,3,5-trihydroxybenzoate
Overview
Description
Methyl 2,3,5-trihydroxybenzoate is a phenolic compound and a methyl ester of trihydroxybenzoic acid. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is often used in various scientific research applications due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5-trihydroxybenzoate can be synthesized through the esterification of 2,3,5-trihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl chloride or methyl iodide can be used for acetylation and methylation, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Acetylated or methylated products.
Scientific Research Applications
Methyl 2,3,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an antioxidant in various chemical reactions.
Biology: Studied for its antimicrobial and anti-inflammatory properties, making it useful in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Employed as a preservative and antioxidant in food and cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2,3,5-trihydroxybenzoate involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in inflammatory pathways. By reducing oxidative damage and inflammation, the compound exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trihydroxybenzoate (Methyl gallate): Another phenolic compound with similar antioxidant and anti-inflammatory properties.
Ethyl 3,4,5-trihydroxybenzoate: An ethyl ester analog with comparable biological activities.
Gallic acid: The parent compound of methyl gallate, known for its potent antioxidant effects.
Uniqueness
Methyl 2,3,5-trihydroxybenzoate is unique due to its specific hydroxyl group positions, which influence its reactivity and biological activities. Compared to methyl 3,4,5-trihydroxybenzoate, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2,3,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFXTVSPXRACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552917 | |
Record name | Methyl 2,3,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110361-76-7 | |
Record name | Methyl 2,3,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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